1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
CAS No.: 1351584-68-3
VCID: VC4797502
Molecular Formula: C17H17F3N2O2
Molecular Weight: 338.33
* For research use only. Not for human or veterinary use.
![1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea - 1351584-68-3](/images/structure/VC4797502.png)
Description |
Biological Activities of Urea DerivativesUrea derivatives are known for their diverse biological activities:
Synthesis and CharacterizationThe synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea, the synthesis would likely involve the reaction of a suitable isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a corresponding amine (e.g., 2-hydroxy-3-phenylpropylamine). Characterization methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound. Potential ApplicationsGiven the biological activities associated with urea derivatives, 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea could potentially be explored for applications in:
|
---|---|
CAS No. | 1351584-68-3 |
Product Name | 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Molecular Formula | C17H17F3N2O2 |
Molecular Weight | 338.33 |
IUPAC Name | 1-(2-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Standard InChI | InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-4-5-9-15(14)22-16(24)21-11-13(23)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2,(H2,21,22,24) |
Standard InChIKey | UGRFFEBWVLMAPS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Solubility | not available |
PubChem Compound | 56765329 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume